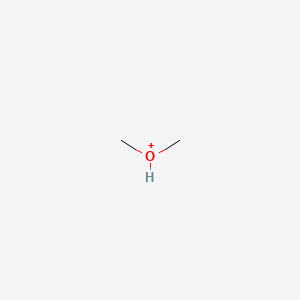
sodium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane is an organosilicon compound with the chemical formula C13H24Si2Na. This compound is known for its unique structure, which includes a cyclopentadiene ring substituted with trimethylsilyl groups. It is used in various chemical reactions and has applications in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane typically involves the reaction of trimethylsilyl chloride with sodium cyclopentadienide. The reaction proceeds as follows: [ \text{(CH}_3\text{)}_3\text{SiCl} + \text{NaC}_5\text{H}_5 \rightarrow \text{C}_5\text{H}_5\text{Si(CH}_3\text{)}_3 + \text{NaCl} ] This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants and products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of inert atmospheres to prevent contamination.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions where the trimethylsilyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles can be used, such as halides or alkoxides, under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Formation of silane derivatives.
Substitution: Formation of substituted cyclopentadiene derivatives.
Scientific Research Applications
Sodium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of metal cyclopentadienyl complexes.
Material Science: Utilized in the synthesis of organosilicon polymers and materials with unique electronic properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Employed in the production of high-performance materials, such as heat-resistant polymers and coatings.
Mechanism of Action
The mechanism of action of sodium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl groups provide steric protection and influence the reactivity of the cyclopentadiene ring. The compound can interact with molecular targets through coordination with metal centers or through the formation of covalent bonds with other organic molecules.
Comparison with Similar Compounds
Trimethylsilyl cyclopentadiene: Similar in structure but lacks the sodium ion.
Cyclopentadienyl sodium: Similar in reactivity but lacks the trimethylsilyl groups.
Trimethylsilyl chloride: Used in the synthesis of sodium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane.
Uniqueness: this compound is unique due to the presence of both sodium and trimethylsilyl groups, which confer distinct reactivity and stability. This combination allows for versatile applications in organic synthesis and material science, making it a valuable compound in various research fields.
Properties
CAS No. |
145332-76-9 |
|---|---|
Molecular Formula |
C11H21NaSi2 |
Molecular Weight |
232.44 g/mol |
IUPAC Name |
sodium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane |
InChI |
InChI=1S/C11H21Si2.Na/c1-12(2,3)10-7-8-11(9-10)13(4,5)6;/h7-9H,1-6H3;/q-1;+1 |
InChI Key |
PHFRBCWJMPCPEK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[C-]1C=CC(=C1)[Si](C)(C)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


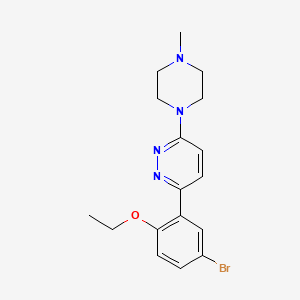

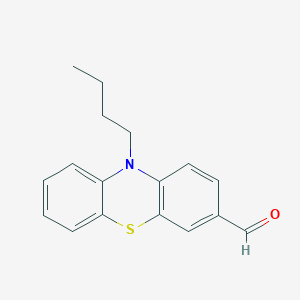
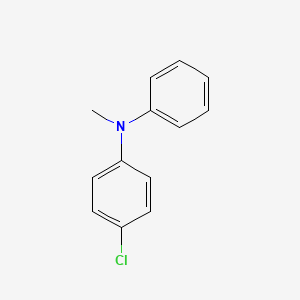

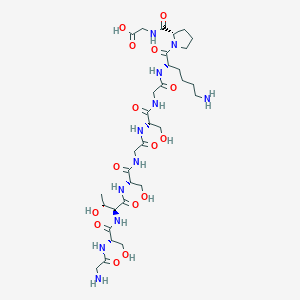
![Quinoline, 4-[(4-methylphenyl)thio]-2,8-bis(trifluoromethyl)-](/img/structure/B12548773.png)
![Phosphonic acid, [(1S)-1-hydroxypropyl]-, dimethyl ester](/img/structure/B12548782.png)
![N-[(Naphthalen-1-yl)methylidene]-4-nitrobenzene-1-sulfonamide](/img/structure/B12548785.png)
![(2S)-2-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]propanoic acid](/img/structure/B12548789.png)
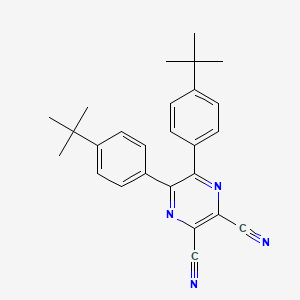

![[2-(Propane-1-sulfonyl)ethenyl]benzene](/img/structure/B12548803.png)
